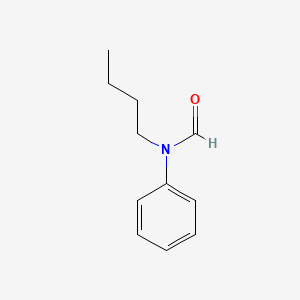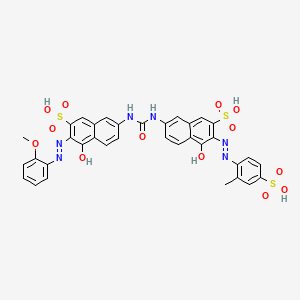phosphanium bromide CAS No. 33895-27-1](/img/structure/B14692895.png)
[(Phenanthren-3-yl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenanthren-3-yl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C33H26BrP. It is a bromide salt of a phosphonium cation, characterized by its white crystalline appearance. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-3-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with phenanthren-3-ylmethyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization from suitable solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
On an industrial scale, the production of (Phenanthren-3-yl)methylphosphanium bromide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Phenanthren-3-yl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Wittig Reaction Conditions: The reaction is usually carried out in the presence of a strong base like butyllithium or sodium amide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Wittig reaction typically yields alkenes, while substitution reactions can produce a variety of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(Phenanthren-3-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used to deliver molecules to specific cell components due to its lipophilic nature.
Industry: It serves as a phase transfer catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (Phenanthren-3-yl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
(Phenanthren-3-yl)methylphosphanium bromide can be compared with other similar compounds such as:
Methyltriphenylphosphonium bromide: This compound is also used in the Wittig reaction but lacks the phenanthren-3-yl group, making it less versatile in certain synthetic applications.
Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of a phenanthren-3-yl group, affecting its reactivity and applications.
Benzyltriphenylphosphonium bromide: Contains a benzyl group, offering different reactivity patterns compared to the phenanthren-3-yl group.
The uniqueness of (Phenanthren-3-yl)methylphosphanium bromide lies in its phenanthren-3-yl group, which provides distinct reactivity and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
33895-27-1 |
|---|---|
Molekularformel |
C33H26BrP |
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
phenanthren-3-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-13-29(14-5-1)34(30-15-6-2-7-16-30,31-17-8-3-9-18-31)25-26-20-21-28-23-22-27-12-10-11-19-32(27)33(28)24-26;/h1-24H,25H2;1H/q+1;/p-1 |
InChI-Schlüssel |
JERIEAMCCMWQNV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C=CC4=CC=CC=C43)C=C2)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)




![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)



